1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea
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Overview
Description
Azadirone is a tetracyclic triterpenoid that is 4,4,8-trimethylandrosta-1,14-diene substituted by an oxo group at position 3, an acetoxy group at position 7 and a furan-3-yl group at position 17. Isolated from Azadirachta indica, it exhibits antiplasmodial and antineoplastic activities. It has a role as an antineoplastic agent, an antiplasmodial drug and a plant metabolite. It is an acetate ester, a cyclic terpene ketone, a member of furans, a limonoid and a tetracyclic triterpenoid.
Scientific Research Applications
Synthesis and Chemical Properties
The compound has been involved in the synthesis of various complex organic structures, such as ethyl 1-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-5-[(2′S)-tetrahydropyran-2-yloxy]-d-glycero-α-d-manno-heptofuronate, which demonstrates its utility in creating structurally diverse molecules (Soengas et al., 2008).
Its derivatives have been used in photochemical reactions to yield a variety of glucoside and mannoside isomers, highlighting its reactivity and potential in photochemistry (Sakakibara & Nakagawa, 1987).
The compound's framework has been utilized in the synthesis of polyamides containing organic molecules like theophylline and thymine, indicating its role in polymer chemistry (Hattori & Kinoshita, 1979).
Its structural motifs are used in developing epoxy derivatives for applications like corrosion inhibition in metals, showcasing its industrial relevance (Koulou et al., 2020).
Chemical Reactivity and Mechanisms
Research has been conducted on the kinetics and mechanisms of its hydrolysis, providing insights into its chemical behavior under different conditions (Amado et al., 1996).
Studies have shown its involvement in asymmetric reactions with chiral oxazolidinones, which is important in the field of stereochemistry (Kudyba et al., 2004).
It has been used to understand the genetic and cytogenetic effects in various biological systems, providing a basis for its potential application in molecular biology and genetics (Thust et al., 1983).
Its reactivity has been studied in various transformations and syntheses, such as the production of uncommon transformations of methyl derivatives, which is significant in synthetic organic chemistry (Ivanova et al., 2006).
properties
CAS RN |
30002-86-9 |
---|---|
Product Name |
1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea |
Molecular Formula |
C9H15N3O5 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
1-[(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea |
InChI |
InChI=1S/C9H15N3O5/c1-9(2)16-6-4-15-5(7(6)17-9)3-12(11-14)8(10)13/h5-7H,3-4H2,1-2H3,(H2,10,13) |
InChI Key |
XXIKKMLIDXLAIK-RFKFVWFBSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C |
SMILES |
CC1(OC2COC(C2O1)CN(C(=O)N)N=O)C |
Canonical SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5=COC=C5)C)C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Azadirone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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